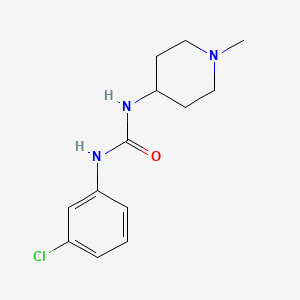
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a small molecule that belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea exerts its therapeutic effects by modulating various biological processes. One of the key mechanisms of action of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to selectively target cancer cells without affecting normal cells. This selectivity makes N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea a promising candidate for cancer therapy. However, one of the limitations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One direction is to develop novel formulations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea that can improve its solubility and bioavailability. Another direction is to study the potential use of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, more studies are needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves a multistep process that starts with the reaction of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid. This reaction leads to the formation of 3-chloro-4-nitroaniline, which is then reduced to 3-chloro-4-aminophenol using sodium hydrosulfite. The next step involves the reaction of 3-chloro-4-aminophenol with 1-methylpiperidine-4-carboxylic acid chloride to form N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is in the treatment of cancer. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLGHCQEMCZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)